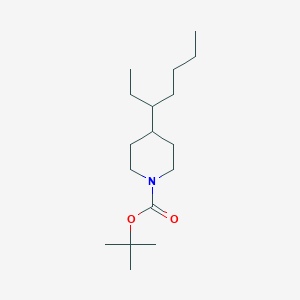![molecular formula C20H22O3 B12596536 2-Ethyl-6-(4-methylpentyl)naphtho[2,3-b]furan-4,9-dione CAS No. 915093-51-5](/img/structure/B12596536.png)
2-Ethyl-6-(4-methylpentyl)naphtho[2,3-b]furan-4,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-6-(4-methylpentyl)naphtho[2,3-b]furan-4,9-dione is a synthetic organic compound belonging to the class of naphthofurans. This compound is characterized by its unique structural motif, which includes a naphthoquinone core fused with a furan ring. It is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6-(4-methylpentyl)naphtho[2,3-b]furan-4,9-dione typically involves the coupling of 2-hydroxy-1,4-naphthoquinones with olefins. One efficient method is the palladium-catalyzed reverse hydrogenolysis, which does not require oxidants or hydrogen acceptors, making it an environmentally friendly approach . Another method involves visible-light-mediated [3+2] cycloaddition reactions, which offer excellent regioselectivity and functional group tolerance .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using non-toxic reagents and minimizing waste, are likely to be applied to scale up the synthesis processes developed in laboratory settings.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-6-(4-methylpentyl)naphtho[2,3-b]furan-4,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) in acetic acid can be used for halogenation reactions.
Major Products
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-6-(4-methylpentyl)naphtho[2,3-b]furan-4,9-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: Its potential antiviral and antitumor properties are being explored for therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-Ethyl-6-(4-methylpentyl)naphtho[2,3-b]furan-4,9-dione involves its interaction with cellular targets, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, resulting in cytotoxic effects. The compound may also inhibit specific enzymes or signaling pathways involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphtho[2,3-b]furan-4,9-dione: Shares the same core structure but lacks the ethyl and methylpentyl substituents.
Dodecahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan: Another naphthofuran derivative with different substituents.
Uniqueness
2-Ethyl-6-(4-methylpentyl)naphtho[2,3-b]furan-4,9-dione is unique due to its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other naphthofuran derivatives
Eigenschaften
CAS-Nummer |
915093-51-5 |
|---|---|
Molekularformel |
C20H22O3 |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
2-ethyl-6-(4-methylpentyl)benzo[f][1]benzofuran-4,9-dione |
InChI |
InChI=1S/C20H22O3/c1-4-14-11-17-18(21)16-10-13(7-5-6-12(2)3)8-9-15(16)19(22)20(17)23-14/h8-12H,4-7H2,1-3H3 |
InChI-Schlüssel |
LYJPRXJTZYDLBH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(O1)C(=O)C3=C(C2=O)C=C(C=C3)CCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Methoxyphenyl)-2-[(2-methylbutan-2-yl)amino]-2-oxoethyl thiophene-2-carboxylate](/img/structure/B12596453.png)
![Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(5-methyl-thiazol-2-YL)-](/img/structure/B12596468.png)


![Urea, N,N'-bis[(3-bromophenyl)-1-piperidinylmethyl]-](/img/structure/B12596497.png)

![{5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(diiodo)phenylstannane](/img/structure/B12596509.png)

![2H-Pyrrolo[2,3-b]pyridin-2-one, 5-chloro-1,3-dihydro-3-(methylthio)-](/img/structure/B12596512.png)
![4-[(1R,2R)-2-[(dimethylamino)methyl]cyclohexyl]benzene-1,2-diol](/img/structure/B12596516.png)
![3,5-Dioxabicyclo[5.1.0]octane, 8,8-dichloro-4-ethyl-](/img/structure/B12596519.png)
![3-(Decyloxy)-6-{[4-(dodecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12596523.png)
![Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate](/img/structure/B12596527.png)

